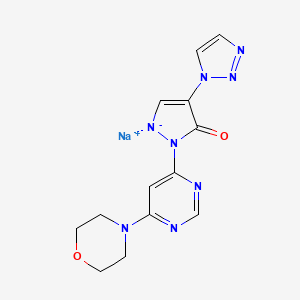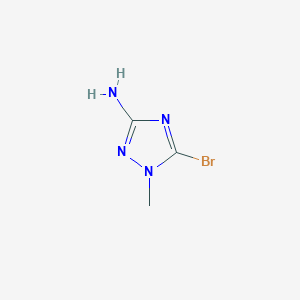
sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-1-id-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-1-id-3-one” is a complex organic molecule that features multiple functional groups, including a morpholine ring, a pyrimidine ring, a triazole ring, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may start with the preparation of the individual ring systems, followed by their sequential coupling through various organic reactions such as nucleophilic substitution, cyclization, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized for each step to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and scalability. This might involve the use of continuous flow reactors, automated synthesis platforms, and bulk chemical reagents. The process would also include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The triazole and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the triazole and pyrazole rings, while substitution reactions could introduce new functional groups onto the pyrimidine or pyrazole rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other heterocyclic molecules with multiple ring systems, such as:
- 2-(4-Morpholinyl)pyrimidine derivatives
- Triazole-containing pyrazoles
- Other sodium salts of complex organic molecules
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable scaffold for the development of new drugs, materials, and chemical probes.
Propriétés
Formule moléculaire |
C13H13N8NaO2 |
|---|---|
Poids moléculaire |
336.28 g/mol |
Nom IUPAC |
sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-1-id-3-one |
InChI |
InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9H,3-6H2,(H,17,22);/q;+1/p-1 |
Clé InChI |
UIFNJDDKXYFTJS-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=C[N-]3)N4C=CN=N4.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)

![8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)

![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride, cis](/img/structure/B12309376.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12309380.png)

![rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate](/img/structure/B12309393.png)
![2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B12309397.png)
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid](/img/structure/B12309405.png)
![N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine](/img/structure/B12309413.png)
![3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309419.png)

